molecular formula C13H11ClN2O B3055302 4-chloro-N-(pyridin-4-ylmethyl)benzamide CAS No. 63825-00-3

4-chloro-N-(pyridin-4-ylmethyl)benzamide

Cat. No.: B3055302
CAS No.: 63825-00-3
M. Wt: 246.69 g/mol
InChI Key: WXGSJKCIBYXPSF-UHFFFAOYSA-N
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Description

4-chloro-N-(pyridin-4-ylmethyl)benzamide is a synthetic small molecule characterized by a benzamide core structure substituted with a chloro group and linked to a pyridin-4-ylmethyl moiety. This molecular architecture, which integrates an aromatic amide with a nitrogen-containing heterocycle, is commonly explored in medicinal chemistry and drug discovery research . Compounds with similar scaffolds, such as N-(4-Pyridinylmethyl)benzamide, are frequently investigated as key intermediates or building blocks in the synthesis of more complex molecules . Other analogs, like 2-Chloro-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide, demonstrate that this class of compounds is of significant interest for biological screening and development . Application & Research Value: This compound serves primarily as a versatile chemical intermediate for researchers. It can be used in the design and synthesis of potential enzyme inhibitors or receptor modulators, given that the pyridinylmethyl-benzamide structure is a feature present in compounds with reported pharmacological activity. For instance, structurally related molecules have been identified as inhibitors of protein kinases such as PDGFRα or as VEGFR-Tyrosine-Kinase inhibitors . Its primary value lies in its utility in structure-activity relationship (SAR) studies, hit-to-lead optimization, and library synthesis within pharmaceutical R&D. Handling & Storage: This product is intended for research use only and is not for diagnostic or therapeutic use. It should be handled by qualified professionals using appropriate personal protective equipment. Based on the handling of similar reagents, it is recommended to store the compound sealed in a dry environment, potentially at cool temperatures (e.g., 2-8°C) . Please refer to the safety data sheet (SDS) for specific hazard and handling information.

Properties

CAS No.

63825-00-3

Molecular Formula

C13H11ClN2O

Molecular Weight

246.69 g/mol

IUPAC Name

4-chloro-N-(pyridin-4-ylmethyl)benzamide

InChI

InChI=1S/C13H11ClN2O/c14-12-3-1-11(2-4-12)13(17)16-9-10-5-7-15-8-6-10/h1-8H,9H2,(H,16,17)

InChI Key

WXGSJKCIBYXPSF-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NCC2=CC=NC=C2)Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC2=CC=NC=C2)Cl

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

4-chloro-N-(pyridin-4-ylmethyl)benzamide has been investigated for potential therapeutic effects against diseases such as cancer and tuberculosis. The compound interacts with specific enzymes and receptors, modulating their activity and influencing cellular signaling pathways. Research indicates that it can significantly influence enzyme activities, modulating pathways involved in cell proliferation and apoptosis, which positions it as a candidate for therapeutic applications.

One study described the synthesis of aryl thiazolone–benzenesulfonamides and their carbonic anhydrase IX inhibitory effect . One of the synthesized compounds, 4e , demonstrated the ability to induce apoptosis in MDA-MB-231 cells, evidenced by a significant increase in annexin V-FITC percent by 22-fold compared to the control . Furthermore, analogues 4e , 4g , and 4h exhibited significant inhibition at 50 μg mL −1 concentration with 80.69%, 69.74% and 68.30% against S. aureus compared to the positive control CIP which was 99.2%, while compounds 4g and 4h showed potential anti-biofilm inhibition 79.46% and 77.52% against K. pneumonia .

Materials Science

This compound's unique structure makes it applicable in materials science. The specific applications within this field are not detailed in the provided search results.

Research into this compound's interactions with biological targets has revealed its potential to influence enzyme activities significantly. Studies suggest it can modulate pathways involved in cell proliferation and apoptosis, making it a candidate for further investigation in therapeutic contexts. The compound is believed to interact with molecular targets such as kinases, which play roles in cell signaling related to disease progression; this interaction can inhibit or activate pathways critical for cellular functions, demonstrating its potential as a therapeutic agent.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares 4-chloro-N-(pyridin-4-ylmethyl)benzamide with key structural analogs, emphasizing substituent variations and their implications:

Compound Name Substituents Molecular Weight Key Physicochemical Properties References
This compound Pyridin-4-ylmethyl, 4-Cl-benzamide ~260.71* Moderate polarity due to pyridine; potential for H-bonding N/A
4-Chloro-N-(4-chlorophenyl)benzamide (Cpd 2) 4-Cl-phenyl 266.72 High lipophilicity; limited solubility
4-Chloro-N-(3-(4-fluorophenethoxy)benzyl)-N-(pyridin-4-ylmethyl)benzamide (Cpd 19) 4-Fluorophenethoxy, benzyl 475.16 Enhanced lipophilicity; improved membrane permeability
4-Chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide 3,4-diCl-phenyl, 2-OH 340.61 Increased H-bonding capacity; antimicrobial activity
4-Chloro-N-[3-(1-pyrrolidinyl)propyl]benzamide Pyrrolidinylpropyl 266.77 Basic tertiary amine; potential for cation-π interactions

*Calculated based on molecular formula (C₁₃H₁₁ClN₂O).

Key Observations :

  • Pyridine vs. Chlorophenyl : The pyridin-4-ylmethyl group in the target compound likely improves aqueous solubility compared to the dichlorophenyl group in ’s analogs .
  • Hydroxy Substitution : The hydroxyl group in ’s salicylamides enables hydrogen bonding, critical for antimicrobial activity but may reduce metabolic stability .

Key Insights :

  • Antimicrobial Efficacy : ’s hydroxy-substituted analogs show dose-dependent growth inhibition of intestinal bacteria, with EC₅₀ values in the µM range .

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